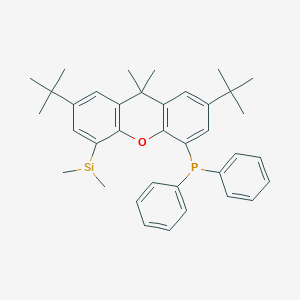
(2,7-di-tert-butyl-5-(Dimethylsilyl)-9,9-dimethyl-9H-xanthen-4-yl)diphenylphosphine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,7-di-tert-butyl-5-(Dimethylsilyl)-9,9-dimethyl-9H-xanthen-4-yl)diphenylphosphine: is a complex organophosphorus compound It is characterized by its unique structure, which includes a xanthene backbone substituted with tert-butyl groups, a dimethylsilyl group, and diphenylphosphine
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2,7-di-tert-butyl-5-(Dimethylsilyl)-9,9-dimethyl-9H-xanthen-4-yl)diphenylphosphine typically involves multiple steps. One common method includes the reaction of 2,7-di-tert-butyl-9,9-dimethylxanthene with dimethylchlorosilane in the presence of a base to introduce the dimethylsilyl group. This intermediate is then reacted with diphenylphosphine chloride under controlled conditions to yield the final product.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions: (2,7-di-tert-butyl-5-(Dimethylsilyl)-9,9-dimethyl-9H-xanthen-4-yl)diphenylphosphine can undergo various chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Substitution: The compound can participate in substitution reactions, particularly at the phosphorus atom.
Coordination: It can act as a ligand in coordination chemistry, forming complexes with transition metals.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Reagents such as halides and nucleophiles can be used.
Coordination: Transition metal salts and complexes are typical reagents.
Major Products:
Oxidation: Phosphine oxides.
Substitution: Various substituted phosphine derivatives.
Coordination: Metal-phosphine complexes.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, (2,7-di-tert-butyl-5-(Dimethylsilyl)-9,9-dimethyl-9H-xanthen-4-yl)diphenylphosphine is used as a ligand in catalysis. Its unique structure allows it to stabilize transition metal complexes, enhancing their catalytic activity and selectivity.
Biology and Medicine: While specific biological and medical applications are less documented, organophosphorus compounds are generally explored for their potential in drug development and as biological probes.
Industry: In industry, this compound can be used in the development of advanced materials, including polymers and coatings, due to its ability to form stable complexes with metals.
Mecanismo De Acción
The mechanism of action of (2,7-di-tert-butyl-5-(Dimethylsilyl)-9,9-dimethyl-9H-xanthen-4-yl)diphenylphosphine primarily involves its role as a ligand. It coordinates with metal centers through the phosphorus atom, forming stable complexes. These complexes can then participate in various catalytic cycles, facilitating reactions such as hydrogenation, cross-coupling, and polymerization.
Comparación Con Compuestos Similares
Triphenylphosphine: A common ligand in catalysis, but lacks the bulky substituents and silyl group.
(2,7-di-tert-butyl-9,9-dimethyl-9H-xanthen-4-yl)diphenylphosphine: Similar structure but without the dimethylsilyl group.
Uniqueness: The presence of the dimethylsilyl group in (2,7-di-tert-butyl-5-(Dimethylsilyl)-9,9-dimethyl-9H-xanthen-4-yl)diphenylphosphine provides unique steric and electronic properties. This can enhance its ability to stabilize metal complexes and improve catalytic performance compared to similar compounds.
Propiedades
Fórmula molecular |
C37H44OPSi |
|---|---|
Peso molecular |
563.8 g/mol |
InChI |
InChI=1S/C37H44OPSi/c1-35(2,3)25-21-29-33(31(23-25)39(27-17-13-11-14-18-27)28-19-15-12-16-20-28)38-34-30(37(29,7)8)22-26(36(4,5)6)24-32(34)40(9)10/h11-24H,1-10H3 |
Clave InChI |
WHVWJLMKJPTRQT-UHFFFAOYSA-N |
SMILES canónico |
CC1(C2=C(C(=CC(=C2)C(C)(C)C)[Si](C)C)OC3=C1C=C(C=C3P(C4=CC=CC=C4)C5=CC=CC=C5)C(C)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




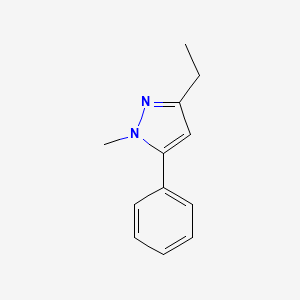
![2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-7-methanol](/img/structure/B12885640.png)
![1-[5-Methyl-2-(propan-2-yl)-4,5-dihydro-1,3-oxazol-5-yl]ethan-1-one](/img/structure/B12885642.png)
![1,6-Dimethyl-1H-imidazo[1,2-b]pyrazol-7-amine](/img/structure/B12885644.png)
![3-Ethyl-6-methylbenzo[c]isoxazole](/img/structure/B12885648.png)
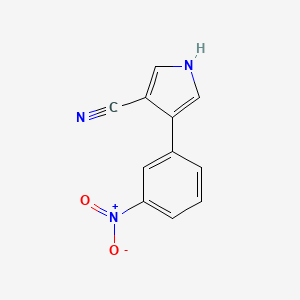
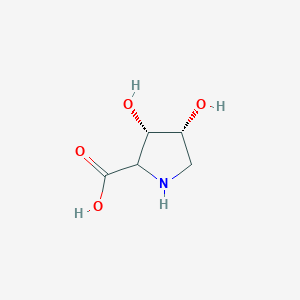
![2-(Methylthio)benzo[d]oxazole-4-carbonyl chloride](/img/structure/B12885682.png)
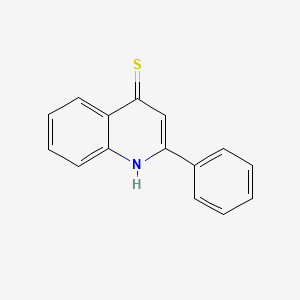
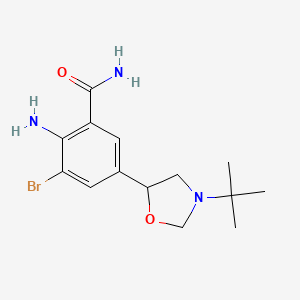
![N-(Dibenzo[b,d]furan-3-yl)cyclobutanecarboxamide](/img/structure/B12885713.png)

